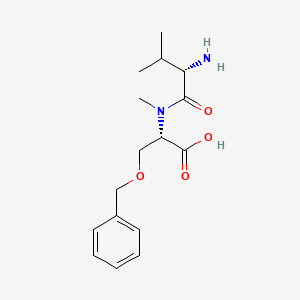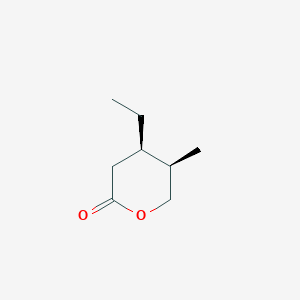
(4R,5R)-4-ethyl-5-methyloxan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,5R)-4-ethyl-5-methyloxan-2-one is a chiral lactone compound with significant interest in various scientific fields due to its unique structural properties. This compound is characterized by its oxan-2-one ring, which is a six-membered ring containing an oxygen atom, and its specific stereochemistry at the 4 and 5 positions, which are substituted with ethyl and methyl groups, respectively.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4-ethyl-5-methyloxan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular esterification of hydroxy acids. The reaction conditions often include the use of acid catalysts such as p-toluenesulfonic acid in an inert atmosphere to prevent oxidation . The reaction mixture is usually stirred at room temperature and then subjected to distillation to remove by-products and purify the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can increase yield and purity. The use of automated systems and real-time monitoring can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4R,5R)-4-ethyl-5-methyloxan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone ring into a diol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 4 or 5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce diols. Substitution reactions can introduce various alkyl or aryl groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
(4R,5R)-4-ethyl-5-methyloxan-2-one has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound serves as a model substrate in enzymatic studies to understand stereospecificity.
Medicine: It is investigated for its potential as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism by which (4R,5R)-4-ethyl-5-methyloxan-2-one exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved often include stereospecific interactions that are crucial for the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4R,5R)-4-ethyl-5-methyloctanal: This compound shares a similar structural framework but differs in the functional groups attached to the ring.
(4S,5R)-4-ethyl-5-methyloctane: Another structurally related compound, differing in stereochemistry and functional groups.
Uniqueness
What sets (4R,5R)-4-ethyl-5-methyloxan-2-one apart is its specific stereochemistry and the presence of the oxan-2-one ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of chiral molecules and as a model compound in stereochemical studies.
Eigenschaften
CAS-Nummer |
917871-16-0 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
(4R,5R)-4-ethyl-5-methyloxan-2-one |
InChI |
InChI=1S/C8H14O2/c1-3-7-4-8(9)10-5-6(7)2/h6-7H,3-5H2,1-2H3/t6-,7+/m0/s1 |
InChI-Schlüssel |
UGQMXSOIUXPOFZ-NKWVEPMBSA-N |
Isomerische SMILES |
CC[C@@H]1CC(=O)OC[C@@H]1C |
Kanonische SMILES |
CCC1CC(=O)OCC1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-Dichloro-2-[phenyl(pyridin-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B15172802.png)
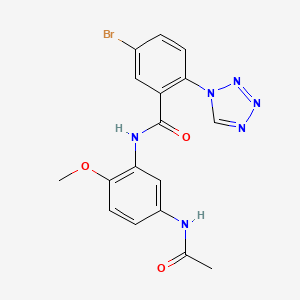
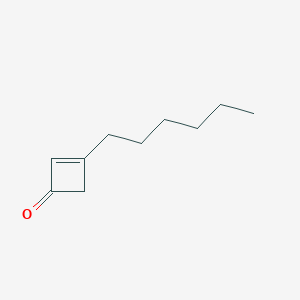
![3,4,4,6-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15172816.png)
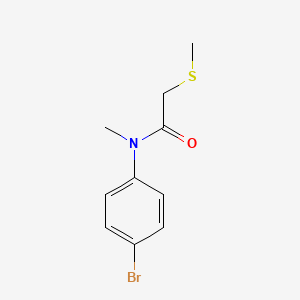
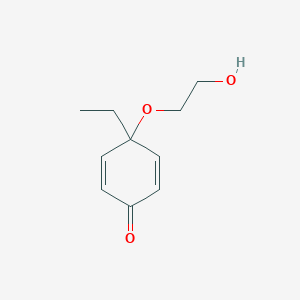

![N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B15172845.png)
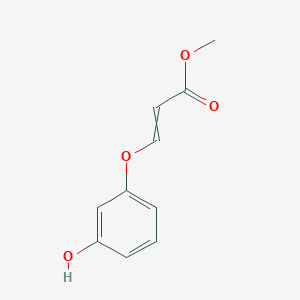
![N-[2-(2-benzyl-5-methoxyphenyl)ethyl]acetamide](/img/structure/B15172856.png)
![N-(3-chloro-4-fluorophenyl)-3-[(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl]propanamide](/img/structure/B15172859.png)
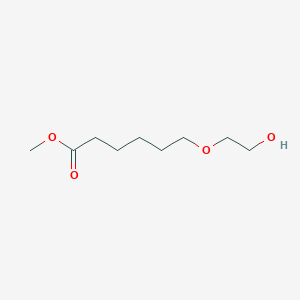
![N,N'-[(Benzylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B15172868.png)
